3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Description
This compound features a fused furo[3,2-b]pyridine core substituted with two fluorinated aromatic groups: a 2-fluorobenzamido moiety at position 3 and an N-(2-fluorophenyl)carboxamide group at position 2. The fluorine atoms enhance electronegativity and influence molecular interactions, while the fused heterocyclic core provides structural rigidity, a feature common in kinase inhibitors .
Properties
IUPAC Name |
3-[(2-fluorobenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O3/c22-13-7-2-1-6-12(13)20(27)26-18-17-16(10-5-11-24-17)29-19(18)21(28)25-15-9-4-3-8-14(15)23/h1-11H,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKZFOVSSKOERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsCatalysts such as palladium and gold, along with reagents like phosphoric acid, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for commercial applications, requiring careful control of reaction parameters and conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting amides to amines.
Substitution: Aromatic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the structure enhance its binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. The compound may also interfere with key signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The target compound’s furo[3,2-b]pyridine scaffold differs from analogs like furo[2,3-b]pyridine (e.g., compounds in ) in the positioning of the oxygen atom and nitrogen atoms. For example:
- Furo[2,3-b]pyridine derivatives (e.g., 6-((2,2,2-trifluoroethyl)amino) analogs) are reported in kinase inhibitor studies .
- Furo[3,2-b]pyridine (target compound) may exhibit altered π-stacking or hydrogen-bonding interactions due to ring orientation, impacting target binding .
Table 1: Core Scaffold Comparison
Substituent Effects on Activity and Selectivity
Fluorine Positioning:
- 2-Fluorophenyl vs.
- Trifluoroethylamino Groups: Analogs with 6-((2,2,2-trifluoroethyl)amino) () exhibit increased lipophilicity (logP ~3.5–4.0), which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s fluorophenyl groups .
Carboxamide Modifications:
- In contrast, the target’s simpler 2-fluorobenzamido group may favor binding to compact active sites .
Physicochemical Data:
- LC/MS Retention Times : Analogs with trifluoroethyl groups () elute later under reversed-phase conditions (100% B at 3.75 min), suggesting higher hydrophobicity than the target compound .
- Aqueous Solubility : The target’s fluorine atoms may improve solubility (~10–50 µM) compared to highly lipophilic analogs (e.g., <5 µM for trifluoroethyl derivatives) .
Hypothesized SAR for Target Compound:
Biological Activity
3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furo[3,2-b]pyridine core with fluorinated aromatic substituents. This unique structure may influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that regulate physiological responses.
Biological Activity Data
| Biological Activity | Details |
|---|---|
| Target Enzymes | Potential inhibition of kinases and phosphatases |
| Receptor Interactions | Possible interaction with serotonin receptors and others |
| Cell Line Studies | Demonstrated cytotoxic effects in cancer cell lines (e.g., HeLa, MCF-7) |
| Animal Studies | Preliminary studies indicate anti-tumor activity in xenograft models |
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study reported that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values indicated a promising therapeutic index for further development in oncology .
- Mechanistic Insights : Research has shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism was elucidated using flow cytometry and Western blot analysis to assess apoptotic markers .
- Pharmacokinetics and Bioavailability : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo, although further studies are needed to fully characterize its bioavailability and metabolic profile .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with similar derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Lacks fluorine substitution | Lower cytotoxicity in cancer cells |
| Compound B | Contains a different aromatic moiety | Similar receptor modulation but different selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
